N-methylthiophene-2-carboximidoyl chloride

Description

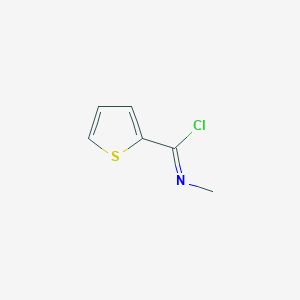

N-Methylthiophene-2-carboximidoyl chloride is a heterocyclic compound featuring a thiophene ring substituted at the 2-position with a carboximidoyl chloride group (Cl–C=N–CH₃). Its molecular formula is C₆H₇ClNS, with a molecular weight of approximately 164.66 g/mol (inferred from structural analogs). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and ligands for metal coordination. The methyl substituent on the imidoyl nitrogen contributes to its electronic and steric properties, influencing reactivity in nucleophilic substitution or condensation reactions.

Properties

IUPAC Name |

N-methylthiophene-2-carboximidoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCAAJUHUDYVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC=CS1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-methylthiophene-2-carboximidoyl chloride typically involves the reaction of N-methylthiophene-2-carboxamide with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction mixture is usually heated to reflux for several hours, and the product is then purified by distillation or recrystallization .

Chemical Reactions Analysis

N-methylthiophene-2-carboximidoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding N-methylthiophene-2-carboximidoyl derivatives.

Oxidation Reactions: It can be oxidized to form N-methylthiophene-2-carboximidoyl oxide.

Reduction Reactions: It can be reduced to form N-methylthiophene-2-carboximidoyl hydride.

Common reagents used in these reactions include thionyl chloride, amines, alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

N-methylthiophene-2-carboximidoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methylthiophene-2-carboximidoyl chloride involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can alter the structure and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

N-Isopropylthiophene-2-Carboximidoyl Chloride

Molecular Formula : C₈H₁₀ClNS

Molecular Weight : 187.69 g/mol

Substituent : Isopropyl (–CH(CH₃)₂)

Key Properties :

- The bulky isopropyl group introduces steric hindrance, reducing accessibility of the imidoyl chloride to nucleophiles compared to the methyl analog .

- Higher molecular weight (187.69 vs. ~164.66 g/mol) may correlate with lower solubility in polar solvents.

Applications : Likely used in synthesizing branched or sterically protected derivatives for materials science or drug discovery.

N-Cyclopropylthiophene-2-Carboximidoyl Chloride

Molecular Formula : C₈H₈ClNS

Molecular Weight : 185.67 g/mol

Substituent : Cyclopropyl (–C₃H₅)

Key Properties :

- Lower molecular weight than the isopropyl analog (185.67 vs. 187.69 g/mol) due to fewer hydrogen atoms.

- Electronic effects from the strained ring may enhance electrophilicity of the imidoyl chloride.

Applications : Useful in synthesizing strained heterocycles or bioactive molecules requiring conformational constraints.

N-[3-(6-Methyl-1H-Benzimidazol-2-yl)Phenyl]Thiophene-2-Carboxamide–Hydrogen Chloride (1/1)

Molecular Formula : Complex; includes a benzimidazole moiety and HCl salt.

Key Properties :

- The benzimidazole group confers aromaticity and hydrogen-bonding capacity, enhancing solubility in polar solvents (via HCl salt formation) .

- Extended conjugation may shift UV-Vis absorption profiles compared to simpler alkyl derivatives.

- Significantly higher molecular weight (estimated >350 g/mol) due to the bulky aromatic substituent.

Applications : Likely explored in medicinal chemistry for kinase inhibition or as a fluorescent probe due to the benzimidazole scaffold.

Data Table: Structural and Functional Comparison

Discussion of Substituent Effects

- Steric Effects : Methyl < Cyclopropyl < Isopropyl. Bulkier groups (e.g., isopropyl) hinder nucleophilic attack, whereas methyl enhances reactivity.

- Electronic Effects : Cyclopropyl’s strain may increase electrophilicity, while benzimidazole’s aromaticity modulates electron density.

- Solubility : The HCl salt of the benzimidazole derivative improves aqueous solubility, whereas alkyl derivatives are more lipophilic.

Biological Activity

N-methylthiophene-2-carboximidoyl chloride is an intriguing compound within the realm of medicinal chemistry, particularly due to its potential biological activities. This article delves into the synthesis, biological properties, and applications of this compound, drawing on various studies and findings.

Chemical Structure and Synthesis

This compound is characterized by its thiophene ring, which is known for its diverse reactivity and biological significance. The imidoyl chloride functional group enhances its electrophilic nature, making it a potential candidate for further chemical modifications. The synthesis of this compound typically involves the reaction of N-methylthiophene-2-carboxylic acid with thionyl chloride or phosphorus pentachloride, yielding the desired chlorinated derivative.

Biological Activity

The biological activity of this compound has been explored in various contexts, including its antimicrobial , antioxidant , and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of thiophene derivatives. For instance, compounds similar to this compound have shown significant inhibition against various bacterial strains. In a comparative study, derivatives were tested against Staphylococcus aureus and Bacillus subtilis, with results indicating that certain substitutions on the thiophene ring enhance antibacterial activity. For example:

| Compound | Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|---|

| This compound | S. aureus | 20 | 80 |

| This compound | B. subtilis | 18 | 72 |

These findings suggest that structural modifications can lead to enhanced antimicrobial properties, making these compounds promising candidates for drug development.

Antioxidant Activity

The antioxidant potential of thiophene derivatives has also been investigated. In one study, compounds were evaluated using the ABTS assay, demonstrating varying degrees of radical scavenging activity. The antioxidant activity was correlated with the presence of specific substituents on the thiophene ring:

| Compound | Radical Scavenging Activity (%) |

|---|---|

| This compound | 62.0 |

| Control (Ascorbic Acid) | 90.0 |

These results indicate that while this compound exhibits notable antioxidant activity, it may require further optimization to match established antioxidants.

Anticancer Properties

There is growing interest in the anticancer potential of thiophene derivatives, including this compound. Preliminary studies have suggested that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comprehensive study focused on synthesizing various thiophene derivatives and evaluating their antibacterial properties against common pathogens. The results indicated that modifications at the 2-position significantly influenced activity levels.

- Antioxidant Evaluation : Another research effort utilized DFT calculations alongside experimental assays to assess the antioxidant capacity of several thiophene derivatives. It was found that electron-donating groups substantially enhanced scavenging abilities.

- Anticancer Mechanisms : A recent publication explored the effects of thiophene-based compounds on cancer cell lines, revealing that they could inhibit tumor growth through apoptosis induction and cell cycle arrest.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.